molecular formula C7H11N3O B163224 N-Ethyl-5-methyl-1H-imidazole-4-carboxamide CAS No. 137480-37-6

N-Ethyl-5-methyl-1H-imidazole-4-carboxamide

Cat. No. B163224
CAS RN: 137480-37-6
M. Wt: 153.18 g/mol
InChI Key: LJOVHVPTOMHZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-5-methyl-1H-imidazole-4-carboxamide (EMICA) is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of imidazole and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-Ethyl-5-methyl-1H-imidazole-4-carboxamide is not fully understood, but it has been proposed that it may act as a modulator of certain enzymes and receptors. N-Ethyl-5-methyl-1H-imidazole-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-Ethyl-5-methyl-1H-imidazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which may have potential applications in the treatment of Alzheimer's disease. N-Ethyl-5-methyl-1H-imidazole-4-carboxamide has also been shown to modulate the activity of GABA-A receptors, which may have potential applications in the treatment of anxiety and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-Ethyl-5-methyl-1H-imidazole-4-carboxamide in lab experiments is that it is a relatively simple compound to synthesize and purify. It has also been found to have a variety of biochemical and physiological effects, which may make it a useful tool for studying various biological systems. However, one limitation of using N-Ethyl-5-methyl-1H-imidazole-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-Ethyl-5-methyl-1H-imidazole-4-carboxamide. One area of research could be to further elucidate its mechanism of action and its effects on specific enzymes and receptors. Another area of research could be to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and anxiety. Additionally, N-Ethyl-5-methyl-1H-imidazole-4-carboxamide could be used as a starting point for the synthesis of other imidazole derivatives with potentially useful biological properties.

Synthesis Methods

N-Ethyl-5-methyl-1H-imidazole-4-carboxamide can be synthesized by reacting ethyl isocyanate with 4-methylimidazole in the presence of a base, such as potassium carbonate. The resulting product can be purified through recrystallization or chromatography. This synthesis method has been reported to yield high purity and high yield of N-Ethyl-5-methyl-1H-imidazole-4-carboxamide.

Scientific Research Applications

N-Ethyl-5-methyl-1H-imidazole-4-carboxamide has been used in scientific research as a tool to study the effects of imidazole derivatives on various biological systems. It has been found to have potential applications in the fields of neuroscience, cardiovascular research, and cancer research. N-Ethyl-5-methyl-1H-imidazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including modulating the activity of certain enzymes and receptors.

properties

CAS RN

137480-37-6

Product Name

N-Ethyl-5-methyl-1H-imidazole-4-carboxamide

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N-ethyl-5-methyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C7H11N3O/c1-3-8-7(11)6-5(2)9-4-10-6/h4H,3H2,1-2H3,(H,8,11)(H,9,10)

InChI Key

LJOVHVPTOMHZSM-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(NC=N1)C

Canonical SMILES

CCNC(=O)C1=C(NC=N1)C

synonyms

1H-Imidazole-4-carboxamide,N-ethyl-5-methyl-(9CI)

Origin of Product

United States

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